N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the phenethylamine and amphetamine classes. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist who was interested in exploring the effects of psychoactive substances on the human mind and body. TMA-2 is a potent hallucinogen that has been used in scientific research to study the mechanisms of action and physiological effects of psychedelic drugs.
Scientific Research Applications
Synthesis and Anticancer Activity
Compounds structurally related to "N-(2,5-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide" have been synthesized and evaluated for their anticancer activities. For instance, derivatives involving imidazol-2-ylthio acetamide moieties have been shown to possess reasonable anticancer activity against various cancer cell lines, including melanoma, with the synthesis involving reactions that confirm the structures through IR, 1H NMR, and mass spectra analyses (Duran & Demirayak, 2012).
Antimicrobial and Enzyme Inhibition
Another set of derivatives related to the compound demonstrated various biological activities such as antioxidant, antibacterial, and significant urease inhibition, showcasing the versatility of these structures in biologically active compound design. The specific derivative, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, was highlighted for its potent urease inhibition, supported by molecular docking studies to understand the mechanism of action (Gull et al., 2016).
Antitumor and Molecular Modeling
Further research into imidazothiadiazole analogs synthesized from related precursors demonstrated cytotoxic activities toward cancer cell lines, particularly breast cancer. These studies involved detailed DFT calculations and molecular docking to understand the interaction with biological targets, providing insights into the design of anticancer agents (Abu-Melha, 2021).
Acidity Constants and Drug Precursor Potential
The determination of pKa values for related compounds underscores the importance of understanding the physicochemical properties that influence drug behavior in biological systems. These studies contribute to the foundational knowledge required for drug design and development, especially in optimizing compound stability and activity (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-5-4-6-15(11-14)23-10-9-21-20(23)27-13-19(24)22-17-12-16(25-2)7-8-18(17)26-3/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMEYXDRNSGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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